Product packaging for Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate(Cat. No.:CAS No. 70076-67-4)

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate

Cat. No.: B2446084
CAS No.: 70076-67-4
M. Wt: 238.239
InChI Key: RGWBICWDTDHCGS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate is a specific organic chemical that belongs to the classes of aldehydes, ethers, and esters. bldpharm.com Its chemical structure is derived from o-vanillin, positioning it within the larger family of guaiacol (B22219) derivatives. The presence of multiple functional groups—an aldehyde, a methoxy (B1213986) group, an ether linkage, and an ethyl ester—makes it a valuable intermediate for organic synthesis, allowing for a wide range of chemical transformations.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 70076-67-4
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol

| SMILES Code | O=C(OCC)COC1=C(OC)C=CC=C1C=O |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O5 B2446084 Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate CAS No. 70076-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-formyl-6-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-11(14)8-17-12-9(7-13)5-4-6-10(12)15-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWBICWDTDHCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Strategies

Retrosynthetic Analysis of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points. The most logical disconnection is at the ether linkage (C-O bond), which is a common strategy for the synthesis of aryl ethers. This leads to two key synthons: a phenoxide derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) (also known as o-vanillin) and an ethyl haloacetate cation equivalent.

A second potential disconnection can be made at the ester functional group. This would involve the formation of the phenoxyacetic acid intermediate, (2-formyl-6-methoxyphenoxy)acetic acid, followed by a subsequent esterification reaction with ethanol (B145695). Both of these retrosynthetic pathways suggest a convergent synthesis, with the O-alkylation of o-vanillin being the pivotal step.

Established Synthetic Routes

The most common and direct method for the synthesis of this compound is through the O-alkylation of 2-hydroxy-3-methoxybenzaldehyde.

O-Alkylation Protocols

The O-alkylation of phenols, a classic Williamson ether synthesis, is a robust and widely used method for the formation of aryl ethers.

This method involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then displaces the halide from the ethyl haloacetate in an SN2 reaction.

A study on the alkylation of a related compound, eugenol, with ethyl chloroacetate demonstrated the feasibility of this reaction. researchgate.net Another relevant example is the synthesis of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate from 5-iodovanillin (B1580916) and ethyl bromoacetate. acs.org In this case, cesium carbonate was used as the base in acetone (B3395972), leading to the desired product. acs.org

The efficiency of the O-alkylation reaction is highly dependent on the choice of solvent, base, and reaction temperature.

Solvents: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus increasing its reactivity. Commonly used solvents include acetone, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). researchgate.netacs.org In a study on the alkylation of eugenol, DMF gave a significantly higher yield (91%) compared to dimethyl sulfoxide (B87167) (DMSO) (51%) and acetonitrile (B52724) (47%). researchgate.net

Bases: A variety of bases can be employed to facilitate the deprotonation of the phenolic hydroxyl group. The choice of base can influence the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). researchgate.netacs.org Cesium carbonate is often considered a superior base for O-alkylation due to the increased solubility of cesium phenoxides and the "cesium effect," which can enhance the rate of reaction.

Temperature: The reaction temperature is a critical parameter to control. Generally, the reaction is carried out at elevated temperatures to ensure a reasonable reaction rate. Refluxing the reaction mixture is a common practice. acs.org The optimal temperature will depend on the specific solvent and reactants used.

Reactant 1Reactant 2BaseSolventTemperatureYield
5-IodovanillinEthyl bromoacetateCs₂CO₃AcetoneReflux49%
EugenolEthyl chloroacetateK₂CO₃DMFRoom Temp91%
EugenolEthyl chloroacetateK₂CO₃DMSORoom Temp51%
EugenolEthyl chloroacetateK₂CO₃AcetonitrileRoom Temp47%

Esterification Techniques for Phenoxyacetic Acid Intermediates

An alternative two-step approach involves the initial synthesis of (2-formyl-6-methoxyphenoxy)acetic acid, followed by its esterification. The phenoxyacetic acid can be prepared by reacting 2-hydroxy-3-methoxybenzaldehyde with chloroacetic acid in the presence of a base.

The subsequent esterification is most commonly achieved through the Fischer-Speier esterification method. organic-chemistry.orgmasterorganicchemistry.comnumberanalytics.comkhanacademy.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmasterorganicchemistry.comnumberanalytics.comkhanacademy.org The equilibrium of this reaction is driven towards the ester product by using a large excess of the alcohol and/or by removing the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com

Other esterification methods that can be employed include the use of activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonitrilic chloride. jocpr.com

Advanced Synthetic Approaches

While the Williamson ether synthesis is the workhorse for preparing this compound, more advanced methods can offer advantages in specific contexts.

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative for the formation of the ether linkage under milder, neutral conditions. encyclopedia.pubnih.govorgsyn.orgnih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. encyclopedia.pubnih.govorgsyn.orgnih.gov While effective, the stoichiometry of the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. orgsyn.org

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis can be a highly efficient method for the O-alkylation of phenols. researchgate.netacs.orgacs.orgbohrium.com This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides. researchgate.netbohrium.com This can lead to faster reaction rates, milder reaction conditions, and simplified workup procedures. researchgate.netbohrium.com The alkylation of isovanillin, a constitutional isomer of o-vanillin, has been successfully achieved using phase-transfer catalysis. acs.orgacs.org

Modern Aryl Ether Synthesis: While not commonly employed for this specific molecule due to the efficiency of the Williamson synthesis, modern transition-metal-catalyzed methods for aryl ether formation, such as the Ullmann condensation and the Buchwald-Hartwig amination, could be considered. rsc.org These methods are particularly valuable for the synthesis of more complex or sterically hindered aryl ethers.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org In the context of synthesizing this compound, microwave irradiation can dramatically reduce reaction times from hours to mere minutes. ajrconline.org This enhancement is attributed to the efficient and rapid heating of the reaction mixture, as microwaves couple directly with polar molecules (reactants, reagents, and solvent), leading to a rapid rise in temperature.

This technique often results in higher product yields and cleaner reaction profiles compared to conventional heating methods. ajrconline.org For the synthesis of phenoxyacetate (B1228835) derivatives, a sealed vessel containing the phenol, ethyl bromoacetate, a base like potassium carbonate, and a polar solvent such as ethanol or dimethylformamide (DMF) is subjected to microwave irradiation. nih.gov The controlled temperature and pressure within the microwave reactor allow for superheating of the solvent above its atmospheric boiling point, further accelerating the reaction rate.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis
Reaction TimeSeveral hours (e.g., 4-12 h)Minutes (e.g., 5-20 min)
Temperature ControlBulk heating, potential for thermal gradientsDirect molecular heating, uniform temperature profile
Typical YieldModerate to GoodGood to Excellent
Energy EfficiencyLowerHigher

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters, enhanced safety, and straightforward scalability. nih.govgoogle.com The synthesis of this compound can be adapted to a flow process, which is particularly advantageous for managing reaction heat and improving product consistency. google.com

In a typical setup, streams of the reactants (o-vanillin and base in a solvent, and ethyl bromoacetate in a solvent) are pumped from separate reservoirs and merged at a T-mixer. researchgate.net This mixture then enters a heated coiled reactor tube. The precise control over flow rates and temperature within the microreactor ensures a consistent residence time, leading to uniform product formation. nih.gov The small reactor volume enhances heat transfer, allowing for rapid heating and cooling and minimizing the risk of thermal runaway. nih.gov This methodology is especially beneficial for handling potentially hazardous reagents and allows for the safe, on-demand production of the target compound. nih.govrsc.org

Isolation and Purification Techniques

Following the synthesis, a multi-step work-up and purification procedure is essential to isolate this compound in high purity.

Chromatographic Separation Methods (e.g., Column Chromatography, Flash Chromatography)

Column chromatography is the primary technique for purifying the crude product. researchgate.net Due to the presence of an aldehyde, an ester, and an ether group, the compound has moderate polarity. Silica (B1680970) gel is the most common stationary phase for this purification. cup.edu.cn

A solvent system, or eluent, of low to moderate polarity is used to separate the desired product from unreacted starting materials and by-products. researchgate.net The process often begins with a non-polar solvent like hexane, and the polarity is gradually increased by adding a more polar solvent such as ethyl acetate (B1210297). researchgate.net This gradient elution allows for the separation of compounds based on their affinity for the silica gel. Flash chromatography, a variation that uses pressure to accelerate the solvent flow, is often employed to expedite the separation process. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Table 2: Typical Parameters for Column Chromatography

ParameterDescription
Stationary PhaseSilica Gel (e.g., 80-100 mesh) cup.edu.cn
Mobile Phase (Eluent)Hexane/Ethyl Acetate mixture (e.g., starting with 9:1, gradually increasing polarity) researchgate.net
MonitoringThin-Layer Chromatography (TLC) with UV visualization
Typical Rf Value~0.3 - 0.4 for optimal separation researchgate.net

Recrystallization Procedures for Solid Product Enhancement

If the purified product obtained from chromatography is a solid, recrystallization can be employed to further enhance its purity. illinois.edumt.com This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org

The selection of an appropriate solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. uct.ac.za For a compound like this compound, a single solvent such as ethanol or a mixed solvent system like ethyl acetate/hexane may be effective. uct.ac.zaechemi.com The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined, pure crystals while impurities remain dissolved in the mother liquor. libretexts.org The pure crystals are then collected by filtration. uct.ac.za

Solvent Extraction Strategies

Solvent extraction is a crucial step in the initial work-up procedure to separate the organic product from the aqueous reaction mixture. clarkson.edu After the reaction is complete, the mixture is typically diluted with water and transferred to a separatory funnel. An immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate, is added to extract the product. clarkson.edulibretexts.org

Multiple extractions with smaller volumes of the organic solvent are more efficient than a single extraction with a large volume. clarkson.edu The combined organic layers are then washed sequentially to remove residual impurities. A wash with a dilute base (e.g., sodium bicarbonate solution) can remove any unreacted acidic starting phenol. youtube.com A final wash with a saturated sodium chloride solution (brine) helps to remove dissolved water from the organic layer before it is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. youtube.comyoutube.com

Chemical Reactivity and Transformation Studies

Reactivity of the Aldehyde (Formyl) Moiety

The formyl group, an aromatic aldehyde, is the more reactive of the two functional groups in many synthetic transformations. It readily participates in oxidation, condensation, and reductive amination reactions.

The aldehyde functional group in Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate can be readily oxidized to the corresponding carboxylic acid, yielding 2-(2-carboxy-6-methoxyphenoxy)acetic acid. This transformation is a common and high-yielding reaction in organic synthesis. Various oxidizing agents can be employed, with the choice often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Mild oxidizing agents are generally preferred to avoid potential side reactions. Common reagents for this type of transformation include:

Potassium permanganate (B83412) (KMnO₄) in alkaline conditions, followed by acidic workup.

Silver(I) oxide (Ag₂O) , which is a mild and selective oxidant for aldehydes.

Chromium-based reagents , such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), although these are often used for the oxidation of alcohols to aldehydes, they can also oxidize aldehydes to carboxylic acids under certain conditions.

The general reaction scheme for the oxidation of the formyl group is presented below:

Table 1: Oxidation of the Formyl Group

Reactant Oxidizing Agent Product
This compound KMnO₄ / NaOH, then H₃O⁺ 2-(2-carboxy-6-methoxyphenoxy)acetic acid
This compound Ag₂O 2-(2-carboxy-6-methoxyphenoxy)acetic acid

Condensation Reactions

The electrophilic carbon of the formyl group is susceptible to nucleophilic attack, leading to a variety of condensation reactions. These reactions are fundamental in carbon-carbon and carbon-nitrogen bond formation.

The reaction of the formyl group with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond. A wide range of primary amines, both aliphatic and aromatic, can be utilized in this reaction.

The general reaction is as follows:

Table 2: Formation of Schiff Bases

Amine Product (Schiff Base)
Aniline Ethyl 2-(2-(((phenyl)imino)methyl)-6-methoxyphenoxy)acetate
Benzylamine Ethyl 2-(2-(((benzyl)imino)methyl)-6-methoxyphenoxy)acetate
Ethanolamine Ethyl 2-(2-(((2-hydroxyethyl)imino)methyl)-6-methoxyphenoxy)acetate

The formation of the imine is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction, often by azeotropic distillation.

When reacted with hydrazine (B178648) (H₂N-NH₂), aldehydes can form azines, which are compounds containing a C=N-N=C functional group. The reaction of this compound with hydrazine hydrate (B1144303) typically proceeds in a 2:1 molar ratio of the aldehyde to hydrazine. The reaction is usually carried out in a protic solvent like ethanol (B145695) and may be catalyzed by a small amount of acid.

This reaction provides a straightforward route to symmetrical azines. The resulting azine from this compound would be a high molecular weight, dimeric structure.

Table 3: Synthesis of Azine

Reagent Product
Hydrazine (H₂N-NH₂) Bis(ethyl 2-(2-(methylene)-6-methoxyphenoxy)acetate)azine

Reductive Amination Pathways

Reductive amination is a powerful method for the synthesis of amines. This two-step, one-pot reaction involves the initial formation of an imine (Schiff base) from the aldehyde and an amine, followed by the in-situ reduction of the imine to the corresponding amine. This method is often preferred over direct alkylation of amines as it avoids the issue of over-alkylation.

A variety of reducing agents can be employed for the reduction of the intermediate imine. The choice of reducing agent is crucial as it should selectively reduce the C=N bond without affecting the ester group or the aromatic ring. Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

The general scheme for reductive amination is depicted below:

Table 4: Reductive Amination Products

Amine Reducing Agent Product
Ammonia NaBH₃CN Ethyl 2-(2-(aminomethyl)-6-methoxyphenoxy)acetate
Methylamine NaBH(OAc)₃ Ethyl 2-(2-((methylamino)methyl)-6-methoxyphenoxy)acetate
Aniline NaBH₄ Ethyl 2-(2-((phenylamino)methyl)-6-methoxyphenoxy)acetate

Reactivity of the Ester Moiety

The ethyl ester group in this compound is generally less reactive than the formyl group. However, it can undergo characteristic reactions of esters, such as hydrolysis, transesterification, and reduction, typically under more forcing conditions than those required for the transformation of the aldehyde.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-formyl-6-methoxyphenoxy)acetic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) using a base like sodium hydroxide (B78521) is generally preferred as it is an irreversible process.

Transesterification : In the presence of an alcohol and an acid or base catalyst, the ethyl ester can be converted to a different ester. This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol.

Reduction : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to the corresponding primary alcohol, 2-(2-(hydroxymethyl)-6-methoxyphenoxy)ethanol. It is important to note that LiAlH₄ will also reduce the aldehyde group. Therefore, if selective reduction of the ester is desired, the aldehyde must first be protected.

Table 5: Reactions of the Ester Moiety

Reaction Reagents Product
Hydrolysis NaOH, H₂O then H₃O⁺ 2-(2-Formyl-6-methoxyphenoxy)acetic acid
Transesterification CH₃OH, H⁺ or CH₃O⁻ Mthis compound
Reduction LiAlH₄, then H₃O⁺ 2-(2-(Hydroxymethyl)-6-methoxyphenoxy)ethanol

Hydrolysis Reactions under Acidic and Basic Conditions

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(2-formyl-6-methoxyphenoxy)acetic acid and ethanol.

Under acidic conditions, the reaction is a reversible process, typically catalyzed by a strong mineral acid like hydrochloric or sulfuric acid. libretexts.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org To drive the equilibrium towards the products, a large excess of water is generally used. libretexts.org

Basic hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org It is typically carried out using a strong base such as sodium hydroxide or potassium hydroxide. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. The products are ethanol and the corresponding carboxylate salt—in this case, the salt of 2-(2-formyl-6-methoxyphenoxy)acetic acid. libretexts.org While the ester is generally stable, harsh reaction conditions, such as vigorous heating with a mixture of aqueous HBr and acetic acid, can lead to the formation of the corresponding acetic acid, sometimes accompanied by subsequent reactions like decarboxylation if the structure is prone to it. beilstein-journals.org

Transesterification Processes

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol, effectively converting one ester into another. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In a base-catalyzed transesterification, an alkoxide (e.g., sodium methoxide) acts as a nucleophile, attacking the carbonyl carbon in an addition-elimination mechanism. masterorganicchemistry.com The reaction's direction is often controlled by using the desired alcohol as the solvent. For instance, reacting this compound with methanol (B129727) in the presence of a base would yield Mthis compound.

Acid-catalyzed transesterification follows a mechanism similar to acidic hydrolysis, but with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The process involves protonation, nucleophilic attack by the alcohol, proton transfer, and elimination of the original ethanol molecule. The efficiency and conversion rate of transesterification can be influenced by reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants, as demonstrated in studies on simpler esters like ethyl acetate (B1210297). ntnu.no

Intramolecular Cyclization and Ring Formation Reactions

The proximate formyl and acetate moieties in this compound and its hydrolyzed acid form make it an ideal substrate for a variety of intramolecular cyclization reactions, leading to the formation of important heterocyclic systems like benzofurans and dioxepins.

Perkin Reaction Mechanisms and Benzofuran (B130515) Formation

The formation of a benzofuran ring is a key transformation of this compound. After hydrolysis to 2-(2-formyl-6-methoxyphenoxy)acetic acid, the resulting molecule can undergo intramolecular cyclization under Perkin reaction conditions (acetic anhydride (B1165640) and sodium acetate). researchgate.net This reaction proceeds through the formation of a mixed anhydride, followed by an intramolecular aldol-type condensation where the enolate attacks the aldehyde. Subsequent dehydration and decarboxylation lead to the formation of the 7-methoxybenzofuran (B1297906) ring system. researchgate.net The yields of the resulting benzofurans can be influenced by the substituents present on the benzene (B151609) ring. researchgate.net

An alternative mechanism for the cyclization of similar 2-(formylphenoxy)acetic acids involves the dehydration of the carboxylic acid to form a ketene (B1206846) intermediate. This ketene can then be trapped intramolecularly by the formyl group in a [2+2] cycloaddition, followed by a cycloreversion that expels carbon dioxide to produce the benzofuran. researchgate.net Furthermore, research has shown that 2-(2-formylphenoxy)acetic acid and its esters can undergo photocyclization when irradiated, leading to the formation of benzofuranone derivatives. rsc.org

Formation of Fused Heterocyclic Systems (e.g., Dioxepins)

During the cyclization of related 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids under classical Perkin reaction conditions, the formation of fused heterocyclic systems, specifically seven-membered dioxepin rings, has been observed alongside the expected benzofurans. researchgate.net Products such as 2-alkyl-9-methoxy-7-nitro-3-oxo-2,3-dihydro-5H-benzo[e] masterorganicchemistry.comresearchgate.net-dioxepin-5-yl acetate have been isolated and characterized. researchgate.net This indicates that the intramolecular reaction can proceed through different pathways, leading to a mixture of products depending on the specific substitution pattern on the aromatic ring and the reaction conditions employed. researchgate.net

Starting Material (Derivative)Reaction ConditionsMajor ProductMinor Product(s)
2-(2-formyl-6-methoxyphenoxy)acetic acidAcetic anhydride, Sodium acetate7-Methoxybenzofuran-
2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acidsAcetic anhydride, Sodium acetate2-Alkyl-7-methoxy-5-nitrobenzo[b]furan2-Alkyl-9-methoxy-7-nitro-3-oxo-2,3-dihydro-5H-benzo[e] masterorganicchemistry.comresearchgate.net-dioxepin derivatives
Ethyl 2-(2-formylphenoxy)acetate365 nm irradiation in DMSOHydroxychromanonesBenzofuranones

Intramolecular Hydroacylation Reactions

Intramolecular hydroacylation involves the addition of the formyl C-H bond across a tethered unsaturated bond. While direct examples for this compound are not prominent, related transformations highlight its potential. For instance, the photocyclization of 2-(2-formylphenoxy)acetic acid esters in dimethyl sulfoxide (B87167) yields hydroxychromanones, which can be seen as a related intramolecular cyclization involving the aldehyde group. rsc.org

Furthermore, the general reactivity of ortho-hydroxybenzaldehydes (salicylaldehydes) in transition-metal-catalyzed hydroacylation reactions suggests that the ortho-formylphenoxy moiety could be a candidate for such transformations. researchgate.netresearchgate.net These reactions typically involve the oxidative addition of a low-valent metal catalyst (e.g., Rhodium) across the C-H bond of the aldehyde, followed by insertion of an alkene or alkyne and reductive elimination to form the cyclic product. researchgate.net

Functional Group Interconversions on the Aromatic Ring

The aromatic ring of this compound serves as a platform for various functional group interconversions, allowing for the synthesis of a wide array of derivatives. The presence of the activating methoxy (B1213986) group and the deactivating formyl group directs the regioselectivity of electrophilic aromatic substitution reactions.

Common transformations could include:

Nitration: The introduction of a nitro group onto the aromatic ring, as evidenced by the use of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids in cyclization studies. researchgate.net

Halogenation: The selective introduction of halogen atoms (Cl, Br, I) onto the aromatic ring, a common strategy to prepare intermediates for cross-coupling reactions.

Demethylation: Cleavage of the methyl ether to yield a hydroxyl group, which can then be used for further derivatization.

Modification of the Formyl Group: The aldehyde can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into an oxime or hydrazone, significantly expanding the synthetic utility of the core structure.

These interconversions are fundamental in synthetic organic chemistry for manipulating the electronic and steric properties of molecules to build more complex structures. solubilityofthings.com

Halogenation Reactions (e.g., Bromination, Iodination)

Studies into the halogenation of this compound have primarily focused on the synthesis and characterization of its brominated and iodinated derivatives. These compounds are valuable as intermediates in the synthesis of more complex organic molecules. smolecule.com The presence of the aromatic ring allows for electrophilic substitution reactions, where a halogen atom can be introduced at various positions.

Bromination:

The brominated derivative, Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate, has been identified and characterized. This compound features a bromine atom at the C4 position of the phenyl ring. The introduction of the bromo group can influence the compound's binding affinity and selectivity towards biological targets through halogen bonding interactions. Another isomer, ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate, is also noted. smolecule.com The reactivity of these brominated compounds is typical of halogenated esters, with the bromine atom being susceptible to nucleophilic substitution. smolecule.com

Table 1: Properties of Brominated Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate20037-36-9C₁₂H₁₃BrO₅317.14
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate428844-77-3C₁₂H₁₃BrO₅317.135

Iodination:

The synthesis of an iodinated analog, Ethyl 2-(2-iodo-4-formyl-6-methoxyphenoxy)acetate, has been achieved through the reaction of 5-iodovanilline with ethyl bromoacetate (B1195939). chemicalbook.com This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion of 5-iodovanilline acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. The reaction is facilitated by a base, such as cesium carbonate, in a solvent like acetone (B3395972) under reflux conditions. chemicalbook.com This method provides a clear pathway to an iodinated version of the core structure, yielding a yellow solid after purification. chemicalbook.com

Table 2: Synthesis of Ethyl 2-(2-iodo-4-formyl-6-methoxyphenoxy)acetate chemicalbook.com

Reactant 1Reactant 2ReagentSolventConditionsYield
5-iodovanillineethyl bromoacetatecesium carbonateacetoneReflux, 1 hour49%

Nitration Pathways

Detailed research findings and specific pathways for the nitration of this compound are not extensively documented in the available literature.

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei. For Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed to provide a complete picture of its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of structurally similar compounds, the expected chemical shifts (δ) and coupling patterns are as follows:

Aldehydic Proton (-CHO): A singlet peak is expected in the downfield region, typically between δ 9.8 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will likely appear as a complex multiplet in the aromatic region, generally between δ 6.5 and 7.8 ppm. The exact chemical shifts and coupling constants (J) will depend on the electronic effects of the formyl, methoxy (B1213986), and phenoxyacetate (B1228835) substituents.

Ethyl Ester Protons (-OCH₂CH₃): This group will give rise to two distinct signals. A quartet for the methylene (B1212753) protons (-OCH₂-) is expected around δ 4.2 ppm, coupled to the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.2 ppm, coupled to the methylene protons.

Phenoxyacetate Methylene Protons (-OCH₂COO-): A singlet for the methylene protons of the acetate (B1210297) group is anticipated around δ 4.7 ppm.

Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons is expected in the upfield region, typically around δ 3.8 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CHO9.8 - 10.5Singlet-
Ar-H6.5 - 7.8Multiplet-
-OCH₂CH₃~4.2Quartet~7.1
-OCH₂CH₃ ~1.2Triplet~7.1
-OCH₂ COO-~4.7Singlet-
-OCH₃~3.8Singlet-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The predicted chemical shifts for the carbon atoms are influenced by their chemical environment.

Carbonyl Carbons (C=O): Two signals for the carbonyl carbons are expected in the most downfield region of the spectrum. The ester carbonyl carbon (-COO-) is predicted to appear around δ 168 ppm, while the aldehydic carbonyl carbon (-CHO) is expected at a more downfield position, typically around δ 190 ppm.

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will resonate in the region of δ 110-160 ppm. The carbons directly attached to the oxygen atoms (C-O) will be the most downfield among the aromatic signals.

Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) is expected around δ 61 ppm, and the methyl carbon (-CH₃) will be found further upfield, around δ 14 ppm.

Phenoxyacetate Methylene Carbon (-OCH₂COO-): The methylene carbon of the acetate group is predicted to be in the range of δ 65-70 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will give a signal around δ 56 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C HO~190
-C OO-~168
Ar-C (Substituted)145 - 160
Ar-C (Unsubstituted)110 - 130
-OC H₂CH₃~61
-OCH₂C H₃~14
-OC H₂COO-65 - 70
-OC H₃~56

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

HSQC: The HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the proton signal of the methoxy group would correlate with the methoxy carbon signal.

HMBC: The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different functional groups. For instance, the aldehydic proton would show a correlation to the aromatic carbon it is attached to, as well as to the adjacent aromatic carbons. The methylene protons of the ethyl group would show correlations to the ester carbonyl carbon. These long-range correlations help to piece together the entire molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₂H₁₄O₅. The calculated exact mass for this formula is 238.0841 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Purity Assessment: In a GC-MS analysis, a pure sample of this compound would ideally show a single peak in the gas chromatogram, indicating the absence of volatile impurities. The retention time of this peak is a characteristic property of the compound under the specific GC conditions used.

Identity Confirmation: The mass spectrum obtained from the GC-MS analysis provides a fragmentation pattern that is a molecular fingerprint of the compound. The molecular ion peak (M⁺) at m/z = 238 would confirm the molecular weight. Other significant fragment ions would arise from the characteristic cleavage of the molecule. Expected fragmentation pathways could include the loss of the ethoxy group (-OC₂H₅) from the ester, cleavage of the acetate side chain, and fragmentation of the aromatic ring. Analysis of these fragment ions helps to confirm the presence of the various functional groups and their arrangement within the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific ESI-MS data detailing the mass-to-charge ratio (m/z) of molecular ions (e.g., [M+H]⁺, [M+Na]⁺) or fragmentation patterns for this compound is available in the scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption bands (in cm⁻¹) corresponding to the characteristic functional groups of the title compound (e.g., C=O stretching of the aldehyde and ester, C-O stretching of the ether and ester, aromatic C=C stretching) have not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There are no available UV-Vis spectroscopic data detailing the absorption maxima (λmax) that would describe the electronic transitions (e.g., π→π, n→π) within the molecule.

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

No crystallographic studies have been published, meaning information on the crystal system, space group, unit cell dimensions, and atomic coordinates is unavailable.

Determination of Molecular Conformation and Stereochemistry

Without crystallographic data, a definitive, experimentally determined description of the compound's three-dimensional conformation, bond angles, and dihedral angles is not possible.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

An analysis of potential hydrogen bonds or other non-covalent interactions within the crystal lattice cannot be performed without X-ray diffraction data.

Elemental Analysis for Empirical Formula Validation

No published reports of elemental analysis, providing the experimental percentages of Carbon, Hydrogen, and Oxygen to validate the empirical formula (C₁₂H₁₄O₅), were found.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It has been employed to investigate various facets of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For compounds structurally similar to this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been performed to predict key bond lengths and angles. materialsciencejournal.org These calculations reveal that the benzene (B151609) ring is planar, as expected, while other parts of the molecule may be non-planar. materialsciencejournal.org For instance, in a related quinoline (B57606) derivative, the ethyl acetate (B1210297) group was found to be nearly coplanar with the main ring system, with a small dihedral angle between them. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Similar Phenoxyacetate (B1228835) Structure

Parameter Value
C-C (aromatic) ~1.39 Å
C-O (ether) ~1.37 Å
C=O (ester) ~1.21 Å
C-O-C (ether angle) ~118°
O-C=O (ester angle) ~125°

Note: Data is illustrative and based on calculations for structurally related compounds.

The distribution of electrons within a molecule is fundamental to its reactivity and intermolecular interactions. Molecular Electrostatic Potential (ESP) surfaces are calculated to visualize the charge distribution. nih.gov Typically, these surfaces show negative potential (often colored red) around electronegative atoms like oxygen, indicating regions susceptible to electrophilic attack, and positive potential (colored blue) around hydrogen atoms, indicating sites for nucleophilic attack. nih.gov Mulliken atomic charge analysis is another method used to quantify the partial charge on each atom, providing a numerical representation of the electron distribution. materialsciencejournal.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity. materialsciencejournal.org A larger gap suggests higher stability and lower reactivity. materialsciencejournal.org For similar aromatic compounds, the HOMO is often delocalized over the electron-rich phenyl ring, while the LUMO may be centered on other parts of the molecule. materialsciencejournal.orgmdpi.com

Table 2: Illustrative FMO Data for a Related Aromatic Ester

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap 4.7

Note: Values are representative and derived from studies on analogous compounds.

Theoretical Predictions of Spectroscopic Parameters

Computational methods can also predict spectroscopic data, which can be compared with experimental results to confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts are then correlated with experimental data. For phenolic compounds, the chemical shift of the methoxy (B1213986) group's carbon is a useful indicator of its position on the aromatic ring. researchgate.net While ¹H NMR signals for methoxy groups typically appear as singlets, their ¹³C NMR chemical shifts can provide more definitive structural information. researchgate.net Computational predictions help in the unambiguous assignment of these and other signals in the NMR spectrum. illinois.edu

Table 3: List of Compounds Mentioned

Compound Name
This compound
Ethyl 2-(4-aminophenoxy)acetate
Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Simulation of Vibrational Frequencies (IR)

The infrared (IR) spectrum of a molecule is a unique fingerprint corresponding to its vibrational modes. Density Functional Theory (DFT) calculations are a reliable method for simulating these spectra, providing valuable information for structural elucidation. By analyzing the computed vibrational frequencies of analogous structures, a predicted IR spectrum for this compound can be constructed.

Key vibrational modes anticipated for this molecule would include C-H stretching from the aromatic ring and the ethyl group, a strong C=O stretching frequency from the aldehyde and the ester functionalities, C-O stretching from the ether and ester linkages, and various bending and deformation modes.

Theoretical calculations for similar molecules, such as 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) and phenoxyacetic acids, offer insight into the expected spectral regions for these vibrations. nih.govresearchgate.net For instance, the aldehyde C=O stretch is typically observed in the 1680-1715 cm⁻¹ range, while the ester C=O stretch appears at a slightly higher frequency, generally between 1735 and 1750 cm⁻¹. The aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. researchgate.net The C-O stretching of the ether and ester groups would likely produce strong bands in the 1000-1300 cm⁻¹ range. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound Based on Analogous Compounds

Vibrational ModePredicted Frequency Range (cm⁻¹)Analogous Compound Reference
Aromatic C-H Stretch3000-3100General Aromatic Compounds libretexts.org
Aliphatic C-H Stretch2850-3000Ethyl Phenyl Ether wikipedia.org
Aldehyde C-H Stretch2700-29004-Methoxybenzaldehyde researchgate.net
Ester C=O Stretch1735-1750Phenoxyacetic Acid Derivatives nih.gov
Aldehyde C=O Stretch1680-1715o-Vanillin researchgate.net
Aromatic C=C Stretch1400-1600General Aromatic Compounds libretexts.org
Ether C-O-C Stretch1200-12704-Methoxybenzaldehyde researchgate.net
Ester C-O-C Stretch1000-1200Phenoxyacetic Acid Derivatives nih.gov
Aromatic C-H Bending750-900Disubstituted Benzenes spectroscopyonline.com

This table is a composite of expected values and not from a direct simulation of the target molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in exploring potential reaction mechanisms, allowing for the study of transition states and reaction energy profiles. For this compound, several reaction types could be investigated computationally.

One area of interest is the reactivity of the aldehyde group. Computational studies on substituted benzaldehydes have explored mechanisms of reactions such as the Wittig reaction, providing detailed energy landscapes of the intermediates and transition states. acs.org Similar computational approaches could be applied to understand the reactivity of the formyl group in the target molecule with various nucleophiles.

Another potential reaction is the cleavage of the ether linkage. Theoretical studies on the base-catalyzed cleavage of β-O-4 ether linkages in lignin (B12514952) models, which share the aryloxy ether motif, have been performed using DFT. nih.govfrontiersin.org These studies detail the activation barriers for different catalytic systems, with calculations for a KOH-catalyzed reaction showing an activation barrier of 6.1 kcal mol⁻¹. frontiersin.org Such a model could be adapted to predict the conditions and feasibility of cleaving the ether bond in this compound.

Additionally, computational investigations into the rearrangement of ortho-substituted benzaldehydes under acidic conditions have revealed complex reaction pathways involving intermediates like isoindoles. beilstein-journals.orgbeilstein-journals.org The presence of both a formyl and a methoxy group in an ortho-like relationship suggests that similar computational explorations could uncover interesting reactivity for the target compound.

Investigation of Molecular Dynamics and Conformational Landscapes

The flexibility of the ethyl acetate side chain and the potential for rotation around the aromatic C-O bond and the C-C bond of the methoxy group mean that this compound can adopt multiple conformations. Molecular dynamics (MD) simulations and conformational analysis can provide a detailed picture of the molecule's dynamic behavior and the relative energies of its different conformers.

MD simulations on similar molecules, such as ethyl phenyl ether, can provide parameters for the force fields needed to model the dynamic behavior of the target molecule. uq.edu.au Conformational analysis of disubstituted benzenes and related compounds has been a subject of theoretical study, revealing the energy barriers to rotation around single bonds. capes.gov.brmdpi.com For the ester group, it is well-established that the "trans" or Z conformation is generally preferred due to steric and electronic factors.

The rotational barrier of the formyl group in para-substituted benzaldehydes has been studied computationally, with the barrier height being influenced by the electronic nature of the other substituents. researchgate.netbenthamdirect.com Similarly, the orientation of the methoxy group relative to the ring and the other substituents will have preferred low-energy conformations. A comprehensive computational study would involve mapping the potential energy surface by systematically rotating the key dihedral angles to identify the global and local energy minima.

Exploration of Non-Linear Optical (NLO) Properties

Molecules with electron-donating groups (like methoxy) and electron-accepting groups (like formyl and ester) conjugated through a π-system can exhibit significant non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO response of molecules, primarily through the calculation of the first hyperpolarizability (β).

The presence of the electron-donating methoxy group and the electron-withdrawing formyl and ester groups on the benzene ring of this compound suggests it could possess NLO activity. Computational studies on various donor-acceptor substituted benzenes have shown that the magnitude of the NLO response is sensitive to the nature and relative positions of the substituents. nih.govacs.orgresearchgate.net

For instance, DFT calculations on chloro-benzaldehydes have yielded first-order hyperpolarizability values ranging from 155.86 × 10⁻³⁰ to 820.22 × 10⁻³⁰ cm⁵/esu, depending on the position of the chloro substituent. mdpi.com Studies on other donor-acceptor systems have also shown that the choice of DFT functional is crucial for obtaining accurate predictions of NLO properties. nih.govrsc.org A theoretical investigation of this compound would likely reveal a significant NLO response, and the computational data could guide the design of new materials with enhanced NLO properties.

Applications in Advanced Organic Synthesis and Interdisciplinary Research

Role as Versatile Precursors in Complex Organic Molecule Construction

The chemical reactivity of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate is largely dictated by its constituent functional groups. The aldehyde group is a key site for a variety of chemical transformations, including condensations, cyclizations, and multicomponent reactions. The methoxy (B1213986) group, being an electron-donating substituent, influences the reactivity of the aromatic ring, while the ethyl acetate (B1210297) group can be hydrolyzed to the corresponding carboxylic acid, offering another handle for chemical modification.

The ortho-formylphenoxyacetate structural motif is a well-established precursor for the synthesis of a range of oxygen-containing heterocycles, most notably coumarins and chromones. nih.govijrpc.com While specific studies on this compound are not extensively documented, its chemical structure strongly suggests its utility in similar synthetic strategies.

One of the most common methods for coumarin (B35378) synthesis is the Knoevenagel condensation, which involves the reaction of an ortho-hydroxybenzaldehyde with an active methylene (B1212753) compound. nih.govwikipedia.org In the case of this compound, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo intramolecular cyclization. Alternatively, the aldehyde can react directly with various C-H acidic compounds in the presence of a base to initiate the cyclization process.

The synthesis of chromones can also be envisaged from this precursor. nih.govresearchgate.net Modified Baker-Venkataraman reactions or other related cyclization strategies could be employed, where the phenoxyacetate (B1228835) moiety serves as a latent ortho-hydroxyacetophenone equivalent after appropriate chemical manipulation. nih.gov

The following table illustrates the potential heterocyclic scaffolds that could be synthesized from this compound based on known reactions of analogous compounds.

Starting Material AnalogueReaction TypePotential Heterocyclic Product
SalicylaldehydesKnoevenagel CondensationCoumarins
Phenolic AcetatesAnnulation with AcrylatesCoumarins organic-chemistry.org
o-HydroxyacetophenonesBaker-Venkataraman RearrangementChromones ijrpc.com
o-Iodoanilines and Propargyl AlcoholsPalladium-catalyzed AnnulationQuinolines organic-chemistry.org

It is important to note that the reaction conditions would need to be optimized for this compound to achieve these transformations efficiently.

While direct evidence for the use of this compound in the synthesis of polyaromatic systems is scarce, its structural features suggest potential applications in this area. The aldehyde functionality can participate in reactions that build larger aromatic frameworks. For instance, the Wittig reaction allows for the conversion of the aldehyde into an alkene, which can then be a part of a larger conjugated system. organic-chemistry.orgthermofisher.comwikipedia.orgudel.edulibretexts.org

Furthermore, cyclization reactions involving the formyl group and a suitable reaction partner can lead to the formation of new aromatic rings. For example, Perkin cyclization of related 2-(2-formylphenoxy)alkanoic acids has been shown to produce benzofurans, which are bicyclic aromatic systems. researchgate.net

The following table outlines potential strategies for the construction of polyaromatic systems using this compound as a building block.

Reaction TypePotential Intermediate/Product
Wittig ReactionStilbene derivatives
Perkin CyclizationBenzofuran (B130515) derivatives researchgate.net
Friedel-Crafts type reactionsFused aromatic systems

Contributions to Bioorganic Chemistry Research

The structural motifs present in this compound are found in many biologically active molecules. This suggests that the compound and its derivatives could be valuable tools in bioorganic chemistry research.

The substituted phenyl ring and the various functional groups of this compound provide multiple points of interaction with biological macromolecules such as proteins and nucleic acids. These interactions can be studied to understand the principles of molecular recognition. The aromatic ring can engage in π-stacking and hydrophobic interactions, while the oxygen atoms of the methoxy, ether, and ester groups can act as hydrogen bond acceptors.

The aldehyde group is a reactive "warhead" that can form covalent bonds with nucleophilic residues in the active sites of enzymes, such as lysine (B10760008) or cysteine. This property makes this compound a potential candidate for the development of irreversible enzyme inhibitors. Such inhibitors are valuable tools for studying enzyme mechanisms and for identifying the roles of specific enzymes in biological pathways. While specific enzyme inhibition studies with this compound are not reported, derivatives of 2-methoxyphenols have been investigated as reversible inhibitors of myeloperoxidase. nih.gov

Phenolic compounds, particularly those with methoxy substituents, are known for their antioxidant properties. scilit.comresearchgate.netjosai.ac.jpnih.gov The antioxidant activity of these compounds is generally attributed to their ability to scavenge free radicals. The mechanism of radical scavenging can involve hydrogen atom transfer (HAT) from the phenolic hydroxyl group (after hydrolysis of the ester) or single electron transfer followed by proton transfer (SET-PT). nih.gov

Theoretical studies on 2-methoxyphenols suggest that the hydrogen atom transfer mechanism is favored in non-polar environments, while a sequential proton-loss electron-transfer (SPLET) mechanism may become more significant in polar solvents. nih.gov The presence of the electron-donating methoxy group is expected to enhance the antioxidant capacity of the molecule. nih.gov

The following table summarizes the potential bioorganic applications of this compound and its derivatives.

Application AreaKey Structural FeaturePotential Mechanism of Action
Molecular ProbesAromatic ring, functional groupsNon-covalent interactions (π-stacking, H-bonding)
Enzyme InhibitionAldehyde groupCovalent modification of active site residues
Antioxidant StudiesPhenolic hydroxyl (post-hydrolysis), methoxy groupFree radical scavenging via HAT, SET-PT, or SPLET mechanisms

Applications in Materials Science Research

The unique molecular architecture of this compound, which combines a reactive aldehyde, a methoxy group, and an ester functional group on a phenoxyacetate backbone, makes it a promising candidate for various applications in materials science. Its potential lies in its ability to serve as a versatile precursor for the synthesis of novel polymers and coatings, and in its structural resemblance to molecules known to exhibit interesting photophysical phenomena such as aggregation-induced emission (AIE).

Precursors for Polymer and Coating Formulations

The aldehyde and ester functionalities of this compound offer multiple pathways for its incorporation into polymeric structures. The aldehyde group can undergo various reactions, including condensation with amines, active methylene compounds, and phenols, to form Schiff bases, Knoevenagel adducts, and resinous materials, respectively. These reactions can be leveraged to synthesize a diverse range of functional polymers.

For instance, the reaction of the aldehyde group with diamines can lead to the formation of polyimines (Schiff base polymers), which are known for their thermal stability, chelation properties, and applications in catalysis and as sensors. The presence of the methoxy and phenoxyacetate moieties can further modulate the properties of the resulting polymers, such as solubility, processability, and thermal characteristics.

Moreover, the ester group can be hydrolyzed to a carboxylic acid, which can then be used in polyesterification or polyamidation reactions. Alternatively, the ester can undergo transesterification with polyols to create cross-linked polymer networks, which are fundamental to the formulation of durable coatings. The bifunctionality of the molecule allows for the creation of linear polymers or, with appropriate co-monomers, complex three-dimensional networks.

The phenoxyacetic acid moiety, derivable from the title compound, can be used in the synthesis of specialty polyesters and polyamides. The incorporation of this rigid aromatic unit into the polymer backbone can enhance the thermal stability and mechanical properties of the resulting materials.

While direct studies on the use of this compound in polymer and coating formulations are not extensively documented, the reactivity of its functional groups is well-established in organic synthesis. The following table summarizes the potential polymerization reactions involving this compound.

Functional GroupPotential Polymerization ReactionResulting Polymer ClassPotential Properties and Applications
Aldehyde (-CHO)Condensation with diaminesPolyimine (Schiff Base Polymer)Thermally stable, chelating agents, sensors
Aldehyde (-CHO)Knoevenagel condensation with active methylene compoundsVinyl polymersFunctional polymers for various applications
Ester (-COOEt)Hydrolysis to -COOH followed by polycondensation with diols/diaminesPolyesters/PolyamidesEngineering plastics, fibers
Ester (-COOEt)Transesterification with polyolsCross-linked polyestersCoatings, thermosets

These potential applications are based on the known reactivity of the constituent functional groups and provide a strong basis for future research into the development of novel materials derived from this compound.

Exploration in Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

This compound possesses structural features that are characteristic of molecules with AIE potential. Specifically, it is a derivative of salicylaldehyde (B1680747), a class of compounds that has been extensively studied for AIE properties. nih.govfigshare.com The presence of rotatable single bonds, such as the C-O bond of the phenoxy group and the C-C bond connecting the formyl group to the aromatic ring, can lead to non-radiative decay in dilute solutions.

In an aggregated state or in a solid matrix, the free rotation of these bonds would be hindered, potentially activating the AIE phenomenon. The intramolecular hydrogen bonding that can occur between the formyl group and the ether oxygen of the acetate side chain might also play a role in the photophysical properties of the molecule.

Studies on salicylaldehyde azine derivatives have shown that they exhibit strong AIE characteristics. nih.govfigshare.com These molecules, in a good solvent, are weakly fluorescent, but their emission is significantly enhanced in a poor solvent or in the solid state. nih.gov The AIE color of these compounds can be tuned by modifying the substituents on the aromatic ring. nih.gov

Computational and experimental studies on triphenylamine (B166846) salicylaldehyde derivatives have further elucidated the role of excited-state intramolecular proton transfer (ESIPT) in conjunction with AIE. nih.govrsc.org These studies suggest that in the aggregated solid state, these molecules exhibit intense fluorescence with large Stokes shifts. nih.gov

Given that this compound shares the core salicylaldehyde-like structure, it is a promising candidate for the design of new AIE-active materials. By derivatizing the aldehyde group to form structures with multiple phenyl rings or other known AIE-phores, it may be possible to create novel compounds with strong AIE properties. The development of AIE-active polymers is a rapidly growing field with applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.govrsc.orgbohrium.com The incorporation of an AIE-active monomer derived from this compound into a polymer chain could lead to new fluorescent materials with enhanced processability and performance.

The following table summarizes the key structural features of this compound that suggest its potential for AIE and compares them with known AIE-active salicylaldehyde derivatives.

Structural FeatureRole in Potential AIE Activity
Salicylaldehyde-like coreCore structure present in many known AIE-active molecules nih.govfigshare.comnih.govrsc.org
Rotatable single bondsRestriction of their rotation in the aggregated state can block non-radiative decay pathways rsc.org
Potential for intramolecular hydrogen bondingCan influence the excited-state dynamics and contribute to AIE acs.orgrsc.orgrsc.orgnih.govresearchgate.net
Methoxy and phenoxyacetate substituentsCan be modified to tune the electronic and steric properties, thereby influencing the AIE characteristics

Further research into the photophysical properties of this compound and its derivatives is warranted to fully explore its potential in the exciting field of aggregation-induced emission.

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Methodologies

Future research will increasingly prioritize the development of environmentally benign synthetic routes to Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate and its derivatives. This aligns with the broader chemical industry's shift towards green chemistry to minimize waste and environmental impact.

Key research avenues include:

Green Solvents and Catalysts: Traditional syntheses of related phenoxyacetates often utilize polar aprotic solvents like DMF and DMSO. walisongo.ac.idwalisongo.ac.id Research should investigate the use of greener alternatives such as bio-derived solvents (e.g., cyrene, 2-methyltetrahydrofuran) or solvent-free conditions. Furthermore, employing naturally occurring catalysts, like tannic acid, could replace conventional acid or base catalysts, offering a more sustainable approach. orientjchem.org

Enzymatic Synthesis: Biocatalysis offers high selectivity under mild conditions. Future studies could explore the use of enzymes, such as peroxidases or laccases, for key synthetic steps, including oxidative coupling or functional group interconversions, which have been applied to other vanillin (B372448) derivatives. researchgate.net This approach can significantly reduce energy consumption and the generation of hazardous byproducts.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches.
ParameterConventional ApproachFuture Green Approach
Starting MaterialPetroleum-based phenolsLignin-derived ortho-vanillin nih.gov
SolventDMF, DMSO, Acetonitrile (B52724) walisongo.ac.idBio-solvents, water, or solvent-free
CatalystInorganic bases (e.g., K₂CO₃) walisongo.ac.idBiocatalysts (enzymes), natural acids (tannic acid) orientjchem.orgresearchgate.net
Energy InputThermal heatingMicrowave irradiation, room temperature enzymatic reactions orientjchem.org

Exploration of Novel Catalytic Transformations

The unique combination of functional groups in this compound makes it an ideal substrate for exploring novel catalytic transformations to generate diverse and complex molecules.

C-H Bond Functionalization: The aromatic ring possesses C-H bonds that could be selectively functionalized using modern catalytic methods. nih.gov Transition-metal catalysis (e.g., using palladium, rhenium, or copper) could enable the direct introduction of new substituents (e.g., aryl, alkyl, or acetoxy groups) onto the ring, bypassing the need for pre-functionalized starting materials. nih.govnih.gov This would provide a highly efficient route to novel derivatives.

Aldehyde Group Derivatization: The aldehyde is a versatile handle for countless transformations. Future research could explore novel catalytic reactions beyond standard imine/Schiff base formation. For instance, its use in one-pot, multi-component reactions to build complex heterocyclic scaffolds, such as quinazolines or thiazoles, is a promising area. nih.gov

Catalytic Hydrogenation/Hydrogenolysis: Selective catalytic reduction of the aldehyde or ester functionalities, or even the hydrogenolysis of the ether bond, could yield a range of valuable alcohols and phenols. nih.gov Developing catalysts that can selectively target one functional group while leaving others intact is a significant but rewarding challenge.

Advanced In Silico Screening and Design for Derivatization

Computational chemistry offers powerful tools to accelerate the discovery of new applications for this compound derivatives. By predicting the properties of virtual compounds, research efforts can be focused on the most promising candidates for synthesis.

Virtual Library Design: The core structure can be used as a scaffold to computationally generate vast virtual libraries of derivatives. Algorithms can systematically modify the aldehyde, aromatic ring, and acetate (B1210297) moieties to explore a wide chemical space.

Predictive Modeling: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to screen these virtual libraries for potential biological activity. nih.govacs.org For example, derivatives could be screened against protein targets implicated in various diseases. Similar in silico studies on other salicylaldehyde (B1680747) derivatives have shown promise in identifying potential inhibitors for enzymes like those from SARS-CoV-2. nih.gov

DFT Calculations: Density Functional Theory (DFT) can be used to investigate the electronic properties, molecular geometry, and reactivity of the molecule and its derivatives. bohrium.com This insight can help rationalize reaction outcomes and guide the design of new catalytic transformations.

Integration with High-Throughput Synthesis and Characterization

To capitalize on the insights gained from in silico screening, integration with high-throughput and automated systems is essential. This approach can dramatically accelerate the design-make-test-analyze cycle for discovering new functional molecules. novalix.com

Parallel Synthesis: The reactivity of the aldehyde group is particularly amenable to parallel synthesis. novalix.com By reacting the parent molecule with a diverse array of amines, hydrazines, or other nucleophiles in a multi-well plate format, large, focused libraries of derivatives (e.g., imines, hydrazones) can be generated rapidly. rsc.org

Automated Reaction Optimization: High-throughput experimentation (HTE) platforms can be used to quickly screen a wide range of catalysts, solvents, and reaction conditions to optimize synthetic transformations. novalix.com This is particularly valuable for developing novel catalytic C-H functionalization or cross-coupling reactions.

Rapid Characterization: The integration of high-throughput synthesis requires equally rapid analytical techniques. Automated liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy can provide swift confirmation of product identity and purity for entire compound libraries. novalix.com

Table 2: High-Throughput Workflow for Derivatization.
StageObjectiveKey Technologies
DesignIdentify promising derivatives for synthesisIn silico screening, molecular docking nih.gov
MakeRapidly synthesize focused compound librariesParallel synthesis platforms, automated liquid handlers novalix.comrsc.org
TestScreen libraries for desired properties (e.g., biological activity)High-throughput screening (HTS) assays
AnalyzeConfirm structure and purity of active compoundsAutomated LC-MS and NMR analysis novalix.com

Expanded Utility in Interdisciplinary Research Fields Beyond Traditional Chemistry

The structural features of this compound suggest significant potential for applications in fields beyond traditional organic synthesis, including materials science and chemical biology.

Materials Science: Vanillin-based monomers have been successfully used to create bio-based polymers, thermosets, and advanced materials like vitrimers—a class of self-healing and recyclable polymers. researchgate.netrsc.org Future research could explore the polymerization of derivatives of this compound to create novel functional polymers with tailored thermal and mechanical properties.

Coordination Chemistry and Sensing: Salicylaldehyde derivatives are well-known ligands for forming stable complexes with a variety of metal ions. nih.gov The molecule could serve as a precursor to new ligands for catalysis or for developing chemosensors that signal the presence of specific metal ions through changes in color or fluorescence.

Chemical Biology and Medicinal Chemistry: The core scaffold is present in various natural products and bioactive molecules. Following derivatization and screening, this compound could lead to new probes for studying biological systems or novel therapeutic leads. The salicylaldehyde motif itself is known to be a component in compounds with antimicrobial and antiviral properties. bohrium.comnih.gov

By pursuing these interconnected research avenues, the scientific community can fully exploit the potential of this compound as a valuable building block for creating a new generation of sustainable chemicals, advanced materials, and functional molecules.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step process:

  • Step 1 : Alkylation of 2-formyl-6-methoxyphenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetone or DMF under reflux .
  • Step 2 : Purification via recrystallization or column chromatography to achieve >90% purity.
    Optimization strategies :
    • Adjust molar ratios (e.g., excess ethyl bromoacetate to drive the reaction).
    • Use anhydrous solvents to minimize hydrolysis of the ester group.
    • Monitor reaction progress via TLC to avoid over-substitution or side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • 1H/13C NMR : Confirm the presence of key functional groups:
    • Aldehyde proton (~10 ppm, singlet) and methoxy group (~3.8 ppm, singlet) .
    • Ester carbonyl signal (~170 ppm in 13C NMR).
  • IR Spectroscopy : Validate formyl (C=O stretch at ~1680 cm⁻¹) and ester (C-O-C at ~1250 cm⁻¹) groups.
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z ~280 for [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Scenario : Discrepancies in NMR signals due to tautomerism or solvent effects.
  • Methodology :
    • Use DEPT-135 or HSQC to distinguish between CH, CH₂, and CH₃ groups.
    • Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism in the aldehyde group).
    • Cross-validate with X-ray crystallography (e.g., SHELX refinement ) to resolve ambiguous stereochemistry .

Q. How does computational modeling assist in predicting the reactivity of this compound in nucleophilic addition reactions?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (FMO) to identify electrophilic sites (e.g., formyl carbon).
  • Transition State Analysis : Predict regioselectivity in reactions with amines or hydrazines.
  • Solvent Effects : Use COSMO-RS models to simulate solvent polarity’s impact on reaction kinetics .

Q. What methodologies determine the crystal structure of this compound, and how does structural data inform its chemical behavior?

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via slow evaporation of ethyl acetate/hexane mixtures .
    • Refine data using SHELXL to resolve hydrogen bonding (e.g., C=O∙∙∙H interactions) and packing motifs .
  • Implications :
    • Intramolecular H-bonding between formyl and methoxy groups may stabilize specific conformers, influencing reactivity .

Q. How do researchers design experiments to evaluate the bioactivity of this compound against biological targets?

  • Enzyme Inhibition Assays :
    • Target Selection : Focus on enzymes with nucleophilic active sites (e.g., serine hydrolases).
    • Kinetic Analysis : Measure IC₅₀ using fluorogenic substrates or spectrophotometric methods.
  • Receptor Binding Studies :
    • Use SPR (Surface Plasmon Resonance) to quantify binding affinity (KD) .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., halogen-substituted derivatives) to correlate substituent effects with potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.